

Spectroscopic Characterization of N-Methyl-N-phenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyl-*N*-phenylglycine

Cat. No.: B3135946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-N-phenylglycine**, a key intermediate in various synthetic applications. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document presents a combination of data from closely related compounds—N-Phenylglycine and N-Methylglycine (Sarcosine)—and predicted values based on established spectroscopic principles. This approach offers a robust reference for the identification and characterization of **N-Methyl-N-phenylglycine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **N-Methyl-N-phenylglycine**, with comparative data from related structures.

^1H NMR Spectral Data

The proton NMR spectrum of **N-Methyl-N-phenylglycine** is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine backbone, and the N-methyl protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm) for N-Methyl-N-phenylglycine	Reported Chemical Shift (δ , ppm) for N-Phenylglycine	Reported Chemical Shift (δ , ppm) for N-Methylglycine (Sarcosine)
Phenyl-H (ortho, meta, para)	6.7 - 7.3	~6.6 - 7.2	-
Methylene (-CH ₂ -)	~4.1	~3.9	~3.0
N-Methyl (-NCH ₃)	~3.0	-	~2.7
Carboxylic Acid (-COOH)	10.0 - 12.0 (broad)	10.0 - 12.0 (broad)	10.0 - 12.0 (broad)

¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon environment within **N-Methyl-N-phenylglycine**.

Carbon Assignment	Predicted Chemical Shift (δ , ppm) for N-Methyl-N-phenylglycine	Reported Chemical Shift (δ , ppm) for N-Phenylglycine	Reported Chemical Shift (δ , ppm) for N-Methylglycine (Sarcosine)
Carboxylic Acid (-COOH)	~172	~173	~174
Phenyl C-N	~148	~147	-
Phenyl C-H (ortho, meta, para)	113 - 130	113 - 129	-
Methylene (-CH ₂ -)	~55	~47	~50
N-Methyl (-NCH ₃)	~37	-	~35

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **N-Methyl-N-phenylglycine**.

Functional Group	Vibrational Mode	Predicted Absorption Range (cm ⁻¹) for N-Methyl-N-phenylglycine	Reported Absorption Range (cm ⁻¹) for N-Phenylglycine	Reported Absorption Range (cm ⁻¹) for N-Methylglycine (Sarcosine)
Carboxylic Acid	O-H stretch	2500 - 3300 (broad)	2500 - 3300 (broad)	2500 - 3300 (broad)
Carboxylic Acid	C=O stretch	1700 - 1725	~1710	~1720
Aromatic Ring	C=C stretch	1450 - 1600	1450 - 1600	-
Aromatic Ring	C-H bend (out-of-plane)	690 - 900	690 - 900	-
Amine	C-N stretch	1200 - 1350	1200 - 1350	1100 - 1300
Alkane	C-H stretch	2850 - 3000	2850 - 3000	2850 - 3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Methyl-N-phenylglycine** (Molecular Weight: 165.19 g/mol), the following data are expected.

Analysis Type	Predicted m/z Values for N-Methyl-N-phenylglycine	Reported m/z Values for N-Phenylglycine	Reported m/z Values for N-Methylglycine (Sarcosine)
Molecular Ion (M ⁺)	165	151	89
Major Fragments	120 ([M-COOH] ⁺), 106 ([M-CH ₂ COOH] ⁺), 91 ([C ₆ H ₅ N] ⁺), 77 ([C ₆ H ₅] ⁺)	106 ([M-COOH] ⁺), 93 ([C ₆ H ₅ NH ₂] ⁺), 77 ([C ₆ H ₅] ⁺)	44 ([M-COOH] ⁺), 30 ([CH ₂ NH ₂] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition (^1H and ^{13}C NMR):

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Temperature: 298 K.
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Transfer a portion of the powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

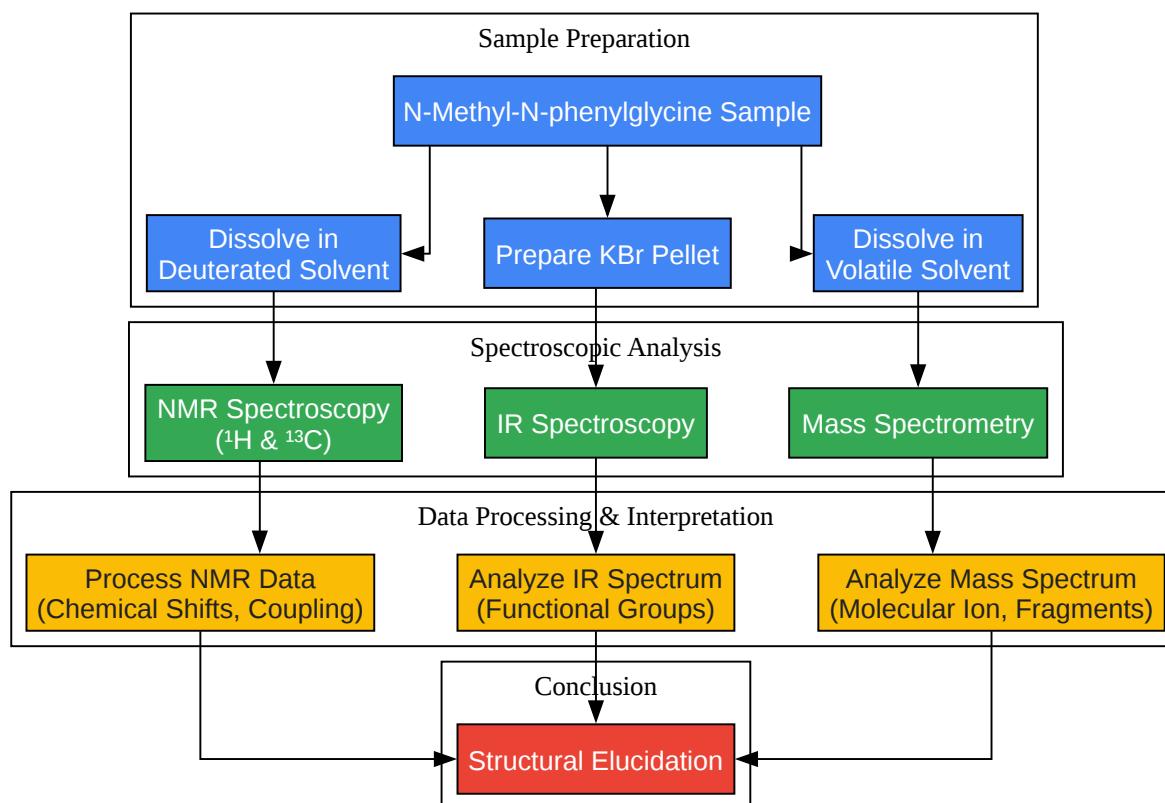
Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Scan Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction (Electron Ionization - EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).


Data Acquisition (EI-MS):

- Instrument: Mass Spectrometer with an Electron Ionization source.
- Ionization Energy: 70 eV.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Mass Range: m/z 40-500.
- Scan Speed: 1-2 scans per second.
- The instrument is operated under high vacuum.[1][3]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Methyl-N-phenylglycine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **N-Methyl-N-phenylglycine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of N-Methyl-N-phenylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3135946#spectroscopic-data-of-n-methyl-n-phenylglycine-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com